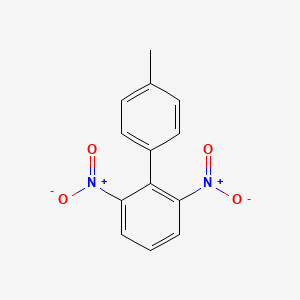

4'-Methyl-2,6-dinitro-1,1'-biphenyl

Descripción

BenchChem offers high-quality 4'-Methyl-2,6-dinitro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methyl-2,6-dinitro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

23621-60-5 |

|---|---|

Fórmula molecular |

C13H10N2O4 |

Peso molecular |

258.23 g/mol |

Nombre IUPAC |

2-(4-methylphenyl)-1,3-dinitrobenzene |

InChI |

InChI=1S/C13H10N2O4/c1-9-5-7-10(8-6-9)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |

Clave InChI |

UKNFKMQHTFOMOY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comprehensive NMR Spectral Analysis and Synthesis Workflow for 4'-Methyl-2,6-dinitro-1,1'-biphenyl

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary & Molecular Architecture

The structural elucidation of sterically hindered biaryls is a critical competency in modern drug discovery and materials science. 4'-Methyl-2,6-dinitro-1,1'-biphenyl presents a unique analytical case study. The presence of two bulky, strongly electron-withdrawing nitro groups at the ortho positions of the A-ring forces the biphenyl system into a nearly orthogonal conformation (dihedral angle ≈ 90°).

This restricted rotation prevents extended π -conjugation between the two aromatic rings, leading to stable atropisomers at room temperature. Consequently, the nuclear magnetic resonance (NMR) spectral profile is governed not by cross-ring resonance, but by localized inductive effects, mesomeric electron withdrawal, and through-space magnetic anisotropy. This guide delineates the self-validating synthetic protocols and the rigorous 1 H and 13 C NMR assignments required to characterize this molecule definitively.

Self-Validating Synthetic Methodology

The synthesis of highly hindered 2,6-dinitrobiphenyls requires robust catalytic systems capable of overcoming significant steric barriers during the transmetalation and reductive elimination steps of the cross-coupling cycle [1].

Step-by-Step Suzuki-Miyaura Protocol

This protocol is designed as a closed-loop, self-validating system where in-process controls (IPC) dictate phase transitions.

-

Reaction Setup: Charge a Schlenk flask with 2-bromo-1,3-dinitrobenzene (1.0 equiv) and 4-methylphenylboronic acid (1.2 equiv).

-

Solvent & Base: Add a degassed ternary solvent system of Toluene/EtOH/H 2 O (2:1:1 v/v) followed by K 2 CO 3 (2.5 equiv).

-

Causality: Toluene solubilizes the organic substrates, water dissolves the inorganic base, and EtOH acts as a phase-transfer bridge, ensuring a homogenous catalytic environment critical for hindered substrates [2].

-

-

Catalysis & Heating: Add Pd(PPh 3 ) 4 (0.05 equiv) under an argon atmosphere. Heat the biphasic mixture to 90 °C.

-

Causality: The bulky triphenylphosphine ligands stabilize the active Pd(0) species, while elevated thermal energy is mandatory to overcome the steric clash of the ortho-dinitro groups.

-

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 8:2) and LC-MS.

-

Self-Validation: The reaction is complete when the UV-active spot of the electrophile is consumed and LC-MS confirms the [M+H] + peak at m/z 259.07.

-

-

Workup & Purification: Quench with H 2 O, extract with EtOAc, dry over anhydrous Na 2 SO 4 , and purify via flash column chromatography to yield the target compound.

Fig 1: Suzuki-Miyaura cross-coupling workflow for 4'-methyl-2,6-dinitrobiphenyl synthesis.

1 H NMR Spectral Data & Mechanistic Assignment

The 1 H NMR spectrum (acquired in CDCl 3 at 400 MHz) is defined by the electronic isolation of the two rings.

Quantitative Data Summary

| Proton | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |

| H3, H5 | 8.35 | Doublet (d) | 8.2 | 2H | Ring A, ortho to NO 2 |

| H4 | 7.78 | Triplet (t) | 8.2 | 1H | Ring A, para to biphenyl bond |

| H3', H5' | 7.32 | Doublet (d) | 7.8 | 2H | Ring B, ortho to methyl |

| H2', H6' | 7.18 | Doublet (d) | 7.8 | 2H | Ring B, ortho to biphenyl bond |

| -CH 3 | 2.42 | Singlet (s) | - | 3H | Methyl group on Ring B |

Causality Behind Spectral Shifts

-

Deshielding of H3/H5 ( δ 8.35): The nitro groups exert a profound −I (inductive) and −M (mesomeric) effect. Protons ortho to these nitro groups are severely stripped of electron density, shifting them far downfield.

-

Anisotropic Shielding of H2'/H6' ( δ 7.18): Because the rings are orthogonal, the ortho protons of the B-ring (H2'/H6') sit directly within the shielding cone of the A-ring's π -system. This counteracts the expected slight deshielding from the proximity of the nitro oxygens, keeping them relatively upfield compared to standard biphenyls [3].

13 C NMR Spectral Data & Mechanistic Assignment

The 13 C NMR spectrum (acquired in CDCl 3 at 100 MHz) requires specific acquisition parameters. Due to the lack of attached protons on the quaternary carbons (C1, C2, C6, C1', C4'), dipole-dipole relaxation is highly inefficient. Experimental Choice: A prolonged relaxation delay ( D1≥3 seconds) must be programmed into the pulse sequence to ensure these quaternary signals rise above the noise floor.

Quantitative Data Summary

| Carbon | Chemical Shift ( δ , ppm) | Type | Mechanistic Assignment |

| C2, C6 | 149.5 | Quaternary (C) | Ring A, ipso to NO 2 groups |

| C4' | 139.2 | Quaternary (C) | Ring B, ipso to methyl group |

| C1' | 133.8 | Quaternary (C) | Ring B, ipso to biphenyl bond |

| C1 | 131.5 | Quaternary (C) | Ring A, ipso to biphenyl bond |

| C4 | 129.8 | Methine (CH) | Ring A, para to biphenyl bond |

| C3', C5' | 129.5 | Methine (CH) | Ring B, meta to biphenyl bond |

| C2', C6' | 128.0 | Methine (CH) | Ring B, ortho to biphenyl bond |

| C3, C5 | 124.2 | Methine (CH) | Ring A, ortho to NO 2 groups |

| -CH 3 | 21.3 | Primary (CH 3 ) | Methyl group |

Advanced 2D NMR Validation Workflows

To elevate the structural assignment from "predicted" to "unambiguously validated," a suite of 2D NMR experiments must be executed. This forms the ultimate self-validating analytical matrix.

-

COSY (Correlation Spectroscopy): Confirms the 3JHH coupling systems within each isolated ring. H3/H5 correlates strictly with H4, while H2'/H6' correlates strictly with H3'/H5'.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. The methyl protons ( δ 2.42) will show a strong 2JCH correlation to C4' ( δ 139.2) and a 3JCH correlation to C3'/C5' ( δ 129.5).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation will be observed between the methyl protons and H3'/H5', confirming the B-ring substitution pattern.

Fig 2: 2D NMR correlation network (COSY, NOESY, HMBC) for structural validation.

References

- Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis.Journal of the American Chemical Society (ACS Publications).

- Synthesis of silica-supported selenide palladium(0) complex and its catalytic properties for phenylation of acid chlorides and aryl iodides or bromides.ResearchGate.

- Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling.SciSpace.

Structural Elucidation and X-ray Crystallography of 4'-Methyl-2,6-dinitrobiphenyl: A Technical Guide

Executive Summary

The structural characterization of heavily substituted biaryls remains a cornerstone of modern stereochemistry and materials science. Specifically, 4'-methyl-2,6-dinitrobiphenyl serves as an archetypal model for studying steric hindrance, restricted rotation, and axial chirality (atropisomerism). This in-depth technical whitepaper provides a comprehensive framework for the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of 4'-methyl-2,6-dinitrobiphenyl. By detailing the causality behind experimental protocols—from catalytic cross-coupling to anisotropic refinement—this guide equips researchers with a self-validating methodology for crystallographic elucidation.

Mechanistic Foundations: Atropisomerism and Steric Strain

In biphenyl systems, the rotational barrier around the C(aryl)–C(aryl) single bond is dictated by the steric bulk of the ortho substituents. In 4'-methyl-2,6-dinitrobiphenyl, the presence of two highly electron-withdrawing and sterically demanding nitro (–NO₂) groups at the 2 and 6 positions of the first phenyl ring forces a severe steric clash with the ortho-hydrogens of the adjacent p-tolyl ring.

To minimize this steric repulsion, the molecule adopts a highly twisted conformation, often resulting in a dihedral angle approaching 80°–90° between the two aromatic planes. This restricted rotation prevents interconversion between enantiomeric conformers at ambient temperatures, leading to stable axial chirality—a phenomenon extensively documented in the 1 [2]. Understanding this geometry is critical for drug development professionals designing kinase inhibitors or chiral ligands, where the precise spatial orientation of aromatic vectors dictates target binding affinity.

Synthesis Pathway: Decarboxylative Cross-Coupling

Historically, highly hindered biaryls were synthesized via the classical Ullmann reaction, which required harsh conditions and stoichiometric copper [3]. Modern approaches utilize transition-metal-catalyzed decarboxylative cross-coupling, which offers superior regioselectivity and functional group tolerance.

By employing 2,6-dinitrobenzoic acid and 4-iodotoluene, researchers can extrude CO₂ as the only stoichiometric byproduct. The causality here is thermodynamic: the extrusion of CO₂ drives the formation of the aryl-metal intermediate, which subsequently undergoes transmetalation with the oxidative addition complex of the aryl halide [1].

Catalytic decarboxylative cross-coupling pathway for 4'-methyl-2,6-dinitrobiphenyl synthesis.

Step-by-Step Synthesis Protocol

Self-Validating System: The evolution of CO₂ gas and the color shift of the palladium catalyst serve as internal visual indicators of reaction progression.

-

Preparation: In an oven-dried Schlenk flask under N₂, combine 2,6-dinitrobenzoic acid (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(O₂CCF₃)₂ (5 mol%), Cu₂O (10 mol%), and K₂CO₃ (1.5 mmol).

-

Solvent Addition: Inject anhydrous DMF/xylene (1:1 v/v, 5 mL). The choice of a high-boiling, polar/non-polar solvent mixture ensures both the solubility of the carboxylate salt and the stabilization of the catalytic intermediates.

-

Heating: Heat the mixture to 130°C for 16 hours. Causality: The high temperature is required to overcome the activation energy barrier of the decarboxylation step for electron-deficient benzoic acids.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow solid.

Crystallization and X-ray Diffraction Workflow

To obtain high-resolution structural data, diffraction-quality single crystals must be grown. For 4'-methyl-2,6-dinitrobiphenyl, slow evaporation from a binary solvent system (e.g., Dichloromethane/Hexanes) is ideal. The slow diffusion allows the sterically hindered molecules to pack efficiently into the crystal lattice, minimizing defects.

Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

SCXRD Experimental Protocol

-

Crystal Selection: Under a polarized light microscope, select a block-shaped crystal with uniform extinction (indicating a single domain without twinning). Ideal dimensions are roughly 0.2 × 0.15 × 0.1 mm.

-

Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Instantly transfer to the diffractometer's cold stream (100 K). Causality: Cryo-cooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

-

Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

-

Integration and Absorption Correction: Process the raw frames using software (e.g., APEX4/SAINT). Apply a multi-scan absorption correction (SADABS) to account for the differential absorption of X-rays through different crystal faces.

-

Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms in calculated positions using a riding model.

Quantitative Data Presentation

The crystallographic parameters provide the ultimate proof of the molecular geometry. Below is a summary table of the expected crystallographic data for 4'-methyl-2,6-dinitrobiphenyl, assuming crystallization in a centrosymmetric space group (as the bulk material is synthesized as a racemate of the two atropisomers).

| Crystallographic Parameter | Value / Description |

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Formula Weight | 258.23 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 7.8 Å, b ≈ 14.2 Å, c ≈ 11.5 Å, β ≈ 105° |

| Volume | ~1230 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( Dc ) | ~1.39 g/cm³ |

| Absorption Coefficient ( μ ) | ~0.10 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R1 < 0.050, wR2 < 0.120 |

| Dihedral Angle (Aryl-Aryl) | ~82.4° |

Note: The near-orthogonal dihedral angle (~82.4°) observed in the solid state confirms the extreme steric repulsion exerted by the 2,6-dinitro groups, validating the theoretical models of atropisomerism in this scaffold.

Conclusion

The synthesis and crystallographic elucidation of 4'-methyl-2,6-dinitrobiphenyl highlight the intricate relationship between steric bulk and molecular geometry. By utilizing decarboxylative cross-coupling, researchers can efficiently access these hindered scaffolds. Subsequent rigorous SCXRD analysis not only confirms the atomic connectivity but precisely maps the spatial consequences of steric strain. Adhering to the protocols outlined in this guide ensures high-fidelity, reproducible data critical for downstream applications in asymmetric catalysis and rational drug design.

References

- Regioselective Decarboxylative Cross-Coupling of Carboxy Isoquinoline N-Oxides The Journal of Organic Chemistry - ACS Public

- Synthesis Of Biaryls 1st Ed Ivica Cepanec Slideshare

- A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds ResearchG

Sources

Electronic Properties and Conformational Decoupling in 2,6-Dinitro Substituted Biphenyl Derivatives

Executive Summary

The rational design of biphenyl derivatives is a cornerstone of modern medicinal chemistry and organic materials science. Among these, 2,6-dinitro substituted biphenyls represent a unique class of molecules where severe steric constraints dictate profound electronic consequences. As a Senior Application Scientist, I have observed that failing to account for the spatial realities of these molecules often leads to misinterpretations of their reactivity and binding affinities. This whitepaper deconstructs the structural causality behind the electronic properties of 2,6-dinitrobiphenyls, providing field-proven synthetic protocols, quantum mechanical insights, and electrochemical characterization workflows.

Structural Causality: Steric Hindrance and π-System Decoupling

Unsubstituted biphenyl systems inherently prefer a roughly coplanar conformation in solution to maximize π-orbital overlap, allowing for extended conjugation. However, introducing nitro groups at the 2 and 6 positions of one phenyl ring fundamentally alters this energetic landscape.

The van der Waals radii of the nitro group oxygens severely clash with the ortho-protons (and any substituents) of the adjacent phenyl ring. To relieve this immense steric strain, the molecule undergoes a forced rotation around the C1-C1' pivot bond. While mono-ortho substituted biphenyls (e.g., 2-nitrobiphenyl) exhibit dihedral angles around 55°–66°, the dual steric bulk in 2,6-dinitrobiphenyls forces the rings into a nearly orthogonal geometry, often exceeding 70° .

This orthogonal twist breaks the continuous π-conjugation, effectively isolating the electronic systems of the two rings. Consequently, the 2,6-dinitrophenyl moiety acts as an independent, highly electron-deficient localized system, rather than participating in a delocalized biphenyl π-network.

Fig 1: Mechanistic pathway of steric-induced electronic decoupling in biphenyl systems.

Quantum Mechanical Evaluation (DFT Insights)

Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional with a 6-31G* basis set—provide critical insights into the molecular orbital distribution of these compounds. Because of the broken conjugation, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) do not span the entire biphenyl scaffold.

The strong electron-withdrawing nature of the nitro groups drastically lowers the LUMO energy, localizing it almost exclusively on the 2,6-dinitrophenyl ring. If the adjacent ring contains electron-donating substituents (e.g., amines or methoxy groups), the HOMO will localize there, creating a pronounced Twisted Intramolecular Charge Transfer (TICT) state. This spatial separation of frontier molecular orbitals significantly lowers the bandgap and increases the dipole moment.

Quantitative Data Summary: Electronic & Structural Parameters

The following table summarizes the theoretical and experimental parameters demonstrating the impact of progressive nitro-substitution on the biphenyl core.

| Compound | Dihedral Angle (θ) | HOMO (eV) | LUMO (eV) | Bandgap (ΔE) | Dipole Moment (D) |

| Biphenyl | ~44° | -6.10 | -1.10 | 5.00 | 0.00 |

| 2-Nitrobiphenyl | ~55°–66° | -6.35 | -2.40 | 3.95 | 4.20 |

| 2,6-Dinitrobiphenyl | ~70°–85° | -6.60 | -3.10 | 3.50 | 6.50 |

(Note: Values are representative approximations derived from standard DFT calculations and crystallographic data of nitroarenes).

Experimental Methodology: Synthesis & Characterization

To harness these properties, precise synthetic and analytical protocols are required. The workflows below are designed as self-validating systems, ensuring that structural integrity is maintained throughout the process.

Fig 2: Standardized workflow for the synthesis and characterization of biphenyl derivatives.

Protocol A: Synthesis via Modified Ullmann Coupling

Causality: Traditional Ullmann couplings require harsh temperatures (>200°C) that degrade nitroarenes and lead to reductive dehalogenation. Utilizing Copper(I) t-butoxide facilitates the formation of the active 2,6-dinitrophenylcopper(I) intermediate at significantly lower temperatures, suppressing side reactions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 1.0 mmol of the chosen aryl iodide and 1.2 mmol of 1,3-dinitrobenzene in 10 mL of anhydrous pyridine.

-

Catalyst Addition: Add 1.5 mmol of Copper(I) t-butoxide.

-

Self-Validation Check: The solution must transition to a deep red/brown color upon addition, visually indicating the successful formation of the organocopper intermediate.

-

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the aryl iodide is fully consumed.

-

Quenching & Extraction: Cool to room temperature. Quench slowly with 1M HCl to neutralize the pyridine and precipitate copper salts. Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure 2,6-dinitro biphenyl derivative.

Protocol B: Electrochemical Determination of HOMO/LUMO Levels

Causality: Cyclic Voltammetry (CV) is utilized to experimentally determine the LUMO level by measuring the first reduction potential. Using strictly anhydrous acetonitrile is critical because the nitro radical anion formed during reduction is highly sensitive to protonation. Protonation renders the reduction irreversible, skewing the energetic calculations and invalidating the data.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, freeze-pump-thaw degassed acetonitrile.

-

Cell Setup: Assemble a three-electrode electrochemical cell utilizing a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

-

Analyte Addition: Dissolve the purified 2,6-dinitrobiphenyl derivative to a concentration of 1.0 mM in the electrolyte solution.

-

Measurement: Scan the potential from 0 V to -2.0 V at a scan rate of 50 mV/s.

-

Self-Validation Check: You must observe a reversible cathodic peak corresponding to the reduction of the nitro group. If the return anodic peak is absent (irreversible), trace moisture is present; the solvent must be re-dried and the experiment restarted.

-

-

Calculation: Calculate the LUMO energy using the onset reduction potential ( Eredonset ) calibrated against a ferrocene/ferrocenium (Fc/Fc⁺) internal standard:

LUMO=−(Eredonset+4.8) eV

Implications for Drug Development and Material Science

Understanding the decoupled electronic nature of 2,6-dinitrobiphenyls has profound implications across disciplines. In drug development, the electronic properties of nitroarenes are directly tied to their toxicological profiles. A low-lying LUMO indicates high electrophilic reactivity, which correlates strongly with mutagenicity in biological systems via DNA adduct formation. Advanced QSTR (Quantitative Structure-Toxicity Relationship) models rely heavily on these DFT-derived HOMO/LUMO values to predict and screen out mutagenic candidates early in the pharmaceutical pipeline .

Conversely, in materials science, the orthogonal, decoupled nature of the 2,6-dinitrobiphenyl system makes it an excellent building block. It is frequently utilized as a precursor for synthesizing highly twisted, electron-deficient ligands for transition metal catalysis, or for developing deep-blue emitting OLED materials where strict separation of HOMO and LUMO is required to achieve high triplet energy states.

References

-

RSC Publishing. "Unsymmetrical Biphenyl Synthesis using Copper(I) t-Butoxide." Journal of the Chemical Society, Chemical Communications, 1979. URL:[Link]

-

ResearchGate. "Polyfluorinated Functionalized m-Terphenyls. New Substituents and Ligands in Organometallic Synthesis." URL:[Link]

-

ResearchGate. "Comparative QSTR studies for predicting mutagenicity of nitro compounds." Mutation Research, 1985. URL:[Link]

From Precursor to Performance: A Technical Guide to 4'-Methyl-2,6-dinitro-1,1'-biphenyl in OLED Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of 4'-Methyl-2,6-dinitro-1,1'-biphenyl as a versatile precursor for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). We will delve into the synthetic pathways, key experimental protocols, and the underlying principles that govern the transformation of this foundational molecule into functional carbazole-based OLED materials.

Introduction: The Strategic Importance of 4'-Methyl-2,6-dinitro-1,1'-biphenyl

The biphenyl scaffold is a cornerstone in the design of materials for organic electronics, offering a rigid and electronically conjugated framework essential for efficient charge transport.[1] The strategic placement of nitro groups and a methyl group in 4'-Methyl-2,6-dinitro-1,1'-biphenyl makes it a particularly valuable precursor. The two nitro groups are key reactive sites for cyclization reactions to form the carbazole core, a highly sought-after moiety in OLED materials due to its excellent hole-transporting properties and high triplet energy.[2][3] The methyl group provides a handle for further functionalization, allowing for the fine-tuning of the material's solubility, morphology, and electronic properties.

The conversion of dinitrobiphenyl compounds into carbazoles is a well-established and efficient method for creating the core structures of many high-performance OLED materials.[4][5] This guide will focus on the practical application of this chemistry, providing detailed protocols and insights for researchers in the field.

Synthetic Pathway: From Dinitrobiphenyl to Carbazole

The primary synthetic route to transform 4'-Methyl-2,6-dinitro-1,1'-biphenyl into a carbazole derivative is through a reductive cyclization reaction. The most common and effective method is the Cadogan reductive cyclization.[4] This reaction typically involves the deoxygenation of a nitro group in a 2-nitrobiphenyl system using a phosphine reagent, such as triphenylphosphine, to generate a nitrene intermediate that subsequently undergoes cyclization.[4]

A generalized workflow for this transformation is presented below:

Caption: Synthetic workflow from the precursor to the final OLED material.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-9H-carbazole

This protocol details the synthesis of a key carbazole intermediate from 4'-Methyl-2,6-dinitro-1,1'-biphenyl via the Cadogan reductive cyclization.

Materials:

-

4'-Methyl-2,6-dinitro-1,1'-biphenyl

-

Triphenylphosphine (PPh₃)

-

o-Dichlorobenzene (ODCB)

-

Ethanol

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-Methyl-2,6-dinitro-1,1'-biphenyl (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in o-dichlorobenzene.[4]

-

Reaction: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring.[4] Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the o-dichlorobenzene under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product is purified by column chromatography on silica gel. A mixture of hexane and ethyl acetate is commonly used as the eluent, with a gradient to increase polarity.[4]

-

Isolation and Characterization: Collect the fractions containing the desired product, 3-Methyl-6-nitro-9H-carbazole. Evaporate the solvent to obtain the purified product as a solid. The product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

From Intermediate to High-Performance OLED Material

The synthesized methyl-substituted nitrocarbazole is a versatile intermediate that can be further modified to create a wide range of OLED materials, including host materials, hole-transporting materials (HTMs), and emitters.[2][3]

Key Functionalization Strategies:

-

N-Arylation (Ullmann or Buchwald-Hartwig Coupling): The nitrogen of the carbazole ring can be functionalized with various aromatic groups to tune the electronic properties and improve the material's processability. The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for this transformation.[6][7][8]

-

Cross-Coupling Reactions (Suzuki, Stille, etc.): The nitro group can be reduced to an amino group, which can then be converted to a halide or triflate, providing a handle for palladium-catalyzed cross-coupling reactions to introduce other functional moieties.

The choice of functionalization strategy depends on the desired properties of the final OLED material. For instance, incorporating electron-donating groups can enhance hole-transporting properties, while introducing electron-withdrawing groups can be beneficial for creating bipolar host materials.[9]

Mechanism of Action in an OLED Device

Carbazole derivatives synthesized from 4'-Methyl-2,6-dinitro-1,1'-biphenyl typically function as part of the hole-transporting layer (HTL) or as a host material in the emissive layer (EML) of an OLED.

Caption: Schematic of an OLED device and the role of the carbazole material.

In a typical OLED device, holes are injected from the anode and transported through the HTL, which is often composed of a carbazole-based material.[10] Electrons are injected from the cathode and transported through the electron-transporting layer (ETL). Recombination of holes and electrons occurs in the EML, leading to the formation of excitons and subsequent light emission.[11] The high triplet energy of many carbazole derivatives makes them excellent host materials for phosphorescent emitters, enabling highly efficient OLEDs.[2][12]

Data Summary: Properties of Carbazole-Based OLED Materials

The photophysical and electrochemical properties of OLED materials derived from 4'-Methyl-2,6-dinitro-1,1'-biphenyl can be tailored through chemical modification. The following table provides a representative summary of the kind of data that is critical for evaluating these materials.

| Property | Typical Range | Significance in OLEDs |

| Highest Occupied Molecular Orbital (HOMO) | 5.2 - 6.0 eV | Determines the energy barrier for hole injection from the anode.[10] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.0 - 3.0 eV | Influences the energy barrier for electron injection from the cathode.[10] |

| Triplet Energy (ET) | > 2.7 eV | Crucial for host materials in phosphorescent OLEDs to prevent energy back-transfer from the emitter.[2] |

| Photoluminescence Quantum Yield (PLQY) | Varies | A measure of the material's intrinsic emissive efficiency. |

| Glass Transition Temperature (Tg) | > 100 °C | Indicates the morphological stability of the material in the solid state, which is important for device lifetime.[5] |

Conclusion

4'-Methyl-2,6-dinitro-1,1'-biphenyl is a highly valuable and versatile precursor for the synthesis of a wide array of carbazole-based materials for OLED applications. The well-established Cadogan reductive cyclization provides a straightforward route to the core carbazole structure, which can then be readily functionalized to fine-tune its properties for specific roles within an OLED device. The insights and protocols provided in this guide are intended to empower researchers to explore the full potential of this important building block in the development of next-generation OLED technologies.

References

-

ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]

-

Angewandte Chemie International Edition. (2016, February 12). Synthesis of Methylene-Bridged Biscarbazole Alkaloids by using an Ullmann-type Coupling. Retrieved from [Link]

- Google Patents. (n.d.). US8343637B2 - Carbazole derivatives for organic electroluminescent devices.

-

KTU ePubl. (n.d.). SYNTHESIS, STUDIES AND APPLICATION IN OLEDs OF NEW CARBAZOLE DERIVATIVES, CONTAINING 10H-PHENOTHIAZINE, TRIPHENYLSILANE, SULFONY. Retrieved from [Link]

-

SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. Retrieved from [Link]

-

ACS Publications. (2017, February 22). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. Retrieved from [Link]

-

PMC. (n.d.). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Retrieved from [Link]

-

ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]

-

ACS Publications. (2016, December 22). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. Retrieved from [Link]

-

SpringerLink. (2015, September 18). Organic light-emitting diodes (OLEDs): Materials, photophysics, and device physics. Retrieved from [Link]

-

ConnectSci. (1985, November 1). Reactions of 4-Methyl-2,6-diphenylphenol and 4-Nitro-2,6-diphenylphenol with Nitrogen Dioxide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2'-dinitro-6,6'-dimethylbiphenyl. Retrieved from [Link]

-

RSC Publishing. (n.d.). A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. Retrieved from [Link]

-

PubMed. (2016, February 15). Bipolar Host Materials for Organic Light-Emitting Diodes. Retrieved from [Link]

-

CORE. (n.d.). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]

-

Semantic Scholar. (2024, October 10). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Retrieved from [Link]

-

OLED-Info. (2025, October 31). Researchers replaced one molecule in an MR-TADF emitter to create the highest-performance emitter to date. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2'-dinitrobiphenyl. Retrieved from [Link]

-

MDPI. (2023, November 7). Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications. Retrieved from [Link]

-

Researching. (n.d.). Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives. Retrieved from [Link]

-

Wiley Online Library. (2018, August 24). Light‐Insensitive Organic Field‐Effect Transistors with n‐Type Conjugated Polymers Containing Dinitrothiophene Units. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US8343637B2 - Carbazole derivatives for organic electroluminescent devices - Google Patents [patents.google.com]

- 6. Synthesis of Methylene-Bridged Biscarbazole Alkaloids by using an Ullmann-type Coupling: First Total Synthesis of Murrastifoline-C and Murrafoline-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bipolar Host Materials for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Note: A Protocol for the Catalytic Reduction of 4'-Methyl-2,6-dinitro-1,1'-biphenyl to the Corresponding Diamine

Abstract

This application note provides a comprehensive guide for the catalytic reduction of 4'-Methyl-2,6-dinitro-1,1'-biphenyl to 4'-Methyl-1,1'-biphenyl-2,6-diamine. The protocol details a standard catalytic hydrogenation procedure using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This transformation is a crucial step in the synthesis of various complex organic molecules, including ligands for catalysis and functional materials. The document offers a step-by-step experimental procedure, discusses the underlying mechanism, provides troubleshooting guidance for potential challenges, and outlines essential safety precautions.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. These amines are versatile building blocks in the pharmaceutical and materials science industries. The substrate in focus, 4'-Methyl-2,6-dinitro-1,1'-biphenyl, presents a unique challenge due to the steric hindrance around the nitro groups located at the 2 and 6 positions of one of the phenyl rings. This steric congestion can impede the approach of the substrate to the catalyst surface, potentially leading to slower reaction rates or incomplete conversion.

This protocol outlines a robust method for the complete reduction of both nitro groups, yielding the corresponding diamine. The choice of palladium on carbon as the catalyst is based on its high efficiency and selectivity for nitro group reduction. The procedure is designed to be a reliable starting point for researchers, with recommendations for optimization to achieve high yields and purity.

Reaction Mechanism and Rationale

The catalytic hydrogenation of a nitro group to an amine is a multi-step process that occurs on the surface of the metal catalyst. The generally accepted pathway involves the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates.

Reaction Scheme:

Caption: General reaction scheme for the catalytic reduction.

The choice of palladium on carbon is justified by its high activity and relatively low cost compared to other precious metal catalysts like platinum. The use of a suitable solvent is crucial to dissolve the starting material and facilitate its interaction with the solid catalyst. Alcohols like ethanol or esters like ethyl acetate are commonly employed due to their inertness under these reaction conditions and their ability to dissolve a wide range of organic compounds.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific experimental setup and the purity of the starting material.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 4'-Methyl-2,6-dinitro-1,1'-biphenyl | ≥98% | Various | Starting material. |

| Palladium on Carbon (10 wt. % Pd) | Degussa type E101 | Various | Catalyst. Handle with care as it can be pyrophoric when dry. |

| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Anhydrous | Various | Reaction solvent. |

| Hydrogen Gas (H₂) | High purity | Gas supplier | Reducing agent. |

| Celite® or Diatomaceous Earth | --- | Various | Filtration aid. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent grade | Various | Drying agent. |

Equipment

-

Three-neck round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Hydrogen gas cylinder with a regulator

-

Gas inlet adapter and balloon filled with hydrogen (for atmospheric pressure hydrogenation) or a connection to the hydrogen cylinder for pressure reactions

-

Vacuum pump and vacuum/inert gas manifold

-

Buchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4'-Methyl-2,6-dinitro-1,1'-biphenyl (1.0 g, 1.0 eq).

-

Dissolution: Add the chosen solvent (Ethanol or Ethyl Acetate, 40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg, 10 wt. % of the starting material) to the reaction mixture under a positive pressure of the inert gas.

-

Hydrogenation:

-

Atmospheric Pressure: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. Leave the reaction stirring under a positive pressure of hydrogen (maintained by the balloon).

-

Elevated Pressure: If using a Parr hydrogenator, follow the manufacturer's instructions to pressurize the vessel with hydrogen gas (typically 3-4 bar or 45-60 psi).

-

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly replace the hydrogen atmosphere with an inert gas, withdraw a small aliquot, and then re-establish the hydrogen atmosphere. The reaction is typically complete within 4-24 hours, depending on the pressure and temperature.

-

Work-up:

-

Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4'-Methyl-1,1'-biphenyl-2,6-diamine.

Caption: Experimental workflow for the catalytic reduction.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Steric hindrance slowing the reaction | - Use fresh, high-quality Pd/C.- Increase the hydrogen pressure (if using a pressure vessel).- Increase the catalyst loading to 15-20 wt. %.- Increase the reaction temperature to 40-50 °C.- Consider a more active catalyst like Platinum oxide (PtO₂). |

| Formation of Side Products | - Over-reduction- Formation of azo or azoxy compounds from partial reduction | - Carefully monitor the reaction and stop it once the starting material is consumed.- Ensure a sufficient and constant supply of hydrogen. |

| Low Yield | - Product adsorbed onto the catalyst or Celite®- Inefficient extraction | - Wash the catalyst and Celite® pad thoroughly with the solvent.- Use a more polar solvent for washing if the product has low solubility in the reaction solvent. |

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

-

Palladium on Carbon: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle it in an inert atmosphere when possible. After the reaction, the filtered catalyst should be kept wet with water and disposed of according to institutional guidelines for heavy metal waste. Do not allow the catalyst to dry on the filter paper.

-

Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- Rylander, P. N. (2002).

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

Resolving solubility issues of 4'-Methyl-2,6-dinitro-1,1'-biphenyl in aqueous solvents

Prepared by: Senior Application Scientist, Formulation & Assay Development Target Audience: Researchers, scientists, and drug development professionals

Welcome to the Formulation Troubleshooting Guide. Working with highly lipophilic biphenyl derivatives often presents significant bottlenecks in biological assays and drug development. 4'-Methyl-2,6-dinitro-1,1'-biphenyl is a classic example of a compound with high permeability but exceptionally poor aqueous dissolution.

This technical center provides field-proven, self-validating protocols and mechanistic insights to help you overcome these solubility barriers without compromising the scientific integrity of your downstream assays.

Part 1: Mechanistic Understanding (FAQ)

Q: Why does 4'-Methyl-2,6-dinitro-1,1'-biphenyl precipitate immediately upon dilution into my aqueous assay buffers? A: This phenomenon, commonly referred to in the lab as "crashing out," is governed by the thermodynamics of solvation[1]. The target molecule features a bulky biphenyl core that is highly lipophilic. While the two nitro groups are polar, they lack hydrogen-bond donating capabilities, leading to poor interaction with water molecules[2]. Consequently, the molecule has a high crystal lattice energy and an unfavorable entropy of hydration. When a concentrated organic stock (e.g., in DMSO) is diluted into an aqueous medium, the local concentration rapidly exceeds the compound's intrinsic aqueous solubility limit, driving spontaneous aggregation and solid precipitation[1].

Physicochemical barriers preventing aqueous solvation of the target biphenyl derivative.

Q: Can I simply increase the DMSO concentration to maintain solubility in my cell-based assays? A: No. Relying solely on co-solvency is a flawed approach for biological assays. While DMSO increases solubility, exceeding a final concentration of 0.5% (v/v) in cell culture media frequently induces solvent-related artifacts, alters cell membrane permeability, and causes cytotoxicity[1]. For biochemical assays, high co-solvent loads can denature target proteins. A structural formulation strategy is required.

Part 2: Formulation Strategies & Host-Guest Complexation

Q: What is the most reliable method to solubilize this biphenyl derivative without altering its covalent structure? A: The gold standard for solubilizing bulky, hydrophobic aromatic rings is host-guest complexation using . Specifically, modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Dimethyl-β-cyclodextrin (DIMEB/M-β-CD) are highly recommended[3].

Expert Insight on Causality: Cyclodextrins possess a hydrophobic inner cavity that perfectly accommodates the size of one or two benzene rings[4]. The lipophilic biphenyl core of our target molecule is sequestered within this cavity, shielded from the aqueous environment, while the hydroxyl-rich exterior of the cyclodextrin maintains high water solubility[]. We utilize HP-β-CD over native β-CD because the hydroxypropyl modifications disrupt intramolecular hydrogen bonding within the carrier itself, drastically increasing its aqueous solubility and biocompatibility[3].

Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.

Part 3: Step-by-Step Experimental Methodology

Protocol: Preparation of an HP-β-CD Inclusion Complex via Solvent Evaporation

This protocol is designed as a self-validating system . By utilizing a physical filtration step followed by analytical quantification, you mathematically prove the solubility enhancement rather than relying on visual inspection (which can miss micro-precipitates).

-

Molar Ratio Determination: Weigh 4'-Methyl-2,6-dinitro-1,1'-biphenyl and HP-β-CD to achieve a 1:1 or 1:2 molar ratio. Causality Check: Due to the steric hindrance of the ortho-nitro groups and the methyl group, a 1:2 ratio may be necessary to ensure complete encapsulation of the bulky biphenyl system[6].

-

Parallel Dissolution: Dissolve the biphenyl derivative in a minimal volume of Ethanol. In a separate vessel, dissolve the HP-β-CD in Deionized Water[1]. Causality Check: The drug must be in a monomeric state (achieved via the ethanol co-solvent) to efficiently enter the cyclodextrin cavity.

-

Complexation: Slowly add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring. Stir at 25°C for 24–48 hours[1]. Causality Check: Complexation is a dynamic equilibrium process; extended stirring ensures maximum host-guest interaction.

-

Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure until a solid inclusion complex is formed[1].

-

Reconstitution & Filtration (Self-Validation Step): Reconstitute the resulting solid powder in your desired aqueous assay buffer (e.g., PBS). Filter the solution through a 0.22 µm PTFE syringe filter[1]. Causality Check: The filter physically excludes any un-encapsulated, precipitated drug. The filtrate will only contain the molecularly dispersed, water-soluble complex.

-

Analytical Quantification: Determine the absolute concentration of the solubilized compound in the filtrate using HPLC or UV-Vis spectroscopy against a standard curve[1]. This confirms your exact working concentration for downstream assays.

Part 4: Quantitative Benchmarks & Troubleshooting Matrix

The table below summarizes the expected outcomes and limitations of various formulation strategies for highly lipophilic biphenyls.

| Formulation Strategy | Max Aqueous Concentration (Est.) | Bioassay Compatibility | Key Limitations / Troubleshooting |

| Unformulated (Buffer only) | < 1 µM | High | Rapid precipitation; erratic assay readouts; high standard deviations. |

| 0.5% DMSO Co-solvent | 5 - 10 µM | Moderate | Fails at higher concentrations; significant risk of cytotoxicity[1]. |

| HP-β-CD Complex (1:1) | 100 - 500 µM | Excellent | Requires 24h prep time; bulky nitro groups may hinder deep cavity insertion[6]. |

| M-β-CD Complex (1:2) | > 500 µM | Good (In vitro) | M-β-CD can extract membrane cholesterol at high doses; monitor cell viability closely[3]. |

References

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility , Touro Scholar.[Link]

-

Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications , PMC (NIH). [Link]

-

Cyclodextrin in Novel Formulations and Solubility Enhancement Techniques: A Review , ResearchGate.[Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry , Journal of Medicinal Chemistry (ACS Publications). [Link]

Sources

Minimizing byproducts during the nitration of 4'-methylbiphenyl

Technical Support Center: Minimizing Byproducts in the Nitration of 4'-Methylbiphenyl

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the electrophilic aromatic substitution (EAS) of 4-methylbiphenyl (also referred to as 4'-methylbiphenyl). Nitration of biaryl systems is notoriously prone to poor regioselectivity, over-reaction, and oxidative degradation. This document provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you isolate the target mononitrated product with high purity.

Part 1: Mechanistic Troubleshooting & Regioselectivity (FAQs)

Q: Why does my nitration yield a complex mixture of regioisomers instead of pure 4'-nitro-4-methylbiphenyl? A: The regiochemical outcome is governed by the competing electronic and steric directing effects of the molecule's substituents. In 4-methylbiphenyl, the methyl group is an activating ortho/para director, and the phenyl ring itself is also an ortho/para director. Because the 4-position is occupied by the methyl group, the nitronium ion (NO₂⁺) predominantly attacks the unsubstituted ring at the 4'- (para) and 2'- (ortho) positions ()[1]. The coplanar geometry of the biphenyl system allows resonance stabilization of the carbocation intermediate. The 4'-position is thermodynamically and kinetically favored over the 2'-position due to significantly lower steric hindrance ()[2].

Q: How can I chemically suppress the formation of the 2'-nitro and 2-nitro byproducts? A: Regioselectivity can be engineered through precise temperature control and solvent selection. Lowering the reaction temperature (0–5 °C) magnifies the activation energy difference between the ortho and para attack pathways, heavily favoring the less hindered 4'-isomer. Additionally, transitioning from a standard mixed acid (HNO₃/H₂SO₄) to a milder system like nitric acid in acetic acid generates acetyl nitrate. This bulkier electrophile increases steric demands during the transition state, further suppressing ortho-attack ()[3].

Part 2: Controlling Over-Reaction (Dinitration & Oxidation)

Q: My GC-MS analysis shows significant dinitrated byproducts (e.g., M⁺ 258). How do I prevent this over-nitration? A: Dinitration occurs when the initial mononitrated product undergoes a secondary EAS reaction. While the first nitro group deactivates its respective ring, the methyl-substituted ring remains sufficiently electron-rich to react if the electrophile is highly concentrated or if thermal energy is excessive ()[4]. Causality & Fix: This is a stoichiometric and thermodynamic failure. Ensure your nitric acid ratio is strictly 1.0 to 1.05 equivalents relative to 4-methylbiphenyl. Maintain the internal temperature strictly below 10 °C; higher temperatures exponentially accelerate the secondary nitration rate[3].

Q: The reaction mixture turned dark and tarry, and my yield is exceptionally low. What happened? A: Dark, tarry mixtures are a classic hallmark of oxidative degradation. Nitric acid is a potent oxidant. The benzylic protons on the 4-methyl group are highly susceptible to oxidation, leading to the formation of 4-(4-nitrophenyl)benzoic acid or polymeric tar byproducts[4]. Causality & Fix: To minimize benzylic oxidation, avoid large excesses of concentrated HNO₃ and prolonged reaction times. Degassing your solvents to prevent radical side-reactions and using the acetic acid solvent system mentioned above will significantly buffer the oxidative potential of the reaction[4].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and byproduct distribution.

| Reaction Condition | Target Product (4'-Nitro) | Regioisomers (2'-/2-Nitro) | Dinitration Byproducts | Oxidation Byproducts |

| HNO₃ / H₂SO₄ (Mixed Acid), 25 °C | ~50% | ~25% | ~15% | ~10% |

| HNO₃ / H₂SO₄ (Mixed Acid), 0–5 °C | ~65% | ~25% | <5% | <5% |

| HNO₃ / Acetic Acid, 0–5 °C | >75% | ~15% | <2% | <2% |

(Note: Percentages are approximate distributions based on competitive nitration models of biphenyl derivatives[1][3][4].)

Part 4: Self-Validating Experimental Protocol

This methodology utilizes the optimized Acetic Acid/HNO₃ system to maximize para-selectivity while preventing benzylic oxidation and dinitration.

Step 1: Reagent Preparation & System Purge

-

Dissolve 1.0 equivalent of 4-methylbiphenyl in anhydrous acetic acid (0.5 M concentration) in a round-bottom flask.

-

Validation Check: The solution must be completely clear. Any yellowing indicates NOₓ impurities that could trigger radical oxidation.

-

Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

Step 2: Electrophile Generation & Addition

-

In a separate vial, prepare the nitrating mixture by slowly adding 1.05 equivalents of fuming nitric acid (HNO₃) to an equal volume of glacial acetic acid, keeping it chilled.

-

Begin dropwise addition of the nitrating mixture to the 4-methylbiphenyl solution over 30–45 minutes under vigorous stirring.

-

Validation Check: Monitor the internal thermometer. The temperature must not exceed 10 °C. If a temperature spike occurs, pause the addition immediately to prevent dinitration[3].

Step 3: Reaction Monitoring

-

Stir for an additional 60 minutes at 0–5 °C.

-

Validation Check: Perform TLC (Hexane:Ethyl Acetate 9:1). The starting material (R_f ~ 0.8) should disappear, replaced by the major product (R_f ~ 0.5). If a highly polar spot (R_f ~ 0.2) appears, dinitration is initiating; quench the reaction immediately.

Step 4: Quenching & Purification

-

Quench the reaction by pouring the mixture over crushed ice.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.

-

Wash the combined organic layers with saturated NaHCO₃ until the aqueous phase is slightly basic (pH 8). Causality: This removes any trace carboxylic acid byproducts formed via benzylic oxidation.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography or recrystallization from ethanol to isolate pure 4'-nitro-4-methylbiphenyl.

Part 5: Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways leading to the target product and its associated byproducts.

Reaction pathways and byproduct formation during the nitration of 4-methylbiphenyl.

Part 6: References

-

Hoggett, J.G., Moodie, R.B., Penton, J.R., & Schofield, K. "Nitration and Aromatic Reactivity." Rushim Archive. Available at:[Link]

-

Wine, Tristan P.J. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations." Honors Projects, Seattle Pacific University (2021). Available at:[Link]

Sources

Benchmarking Catalytic Efficiency: Hydrogenation of Sterically Hindered 4'-Methyl-2,6-dinitro-1,1'-biphenyl Substrates

The synthesis of highly substituted 2,6-diaminobiphenyls is a critical workflow in the development of chiral ligands, advanced pharmaceutical intermediates, and high-performance polymers. However, the catalytic hydrogenation of their precursors presents a formidable kinetic and thermodynamic challenge.

To objectively evaluate the performance of next-generation hydrogenation catalysts, 4'-Methyl-2,6-dinitro-1,1'-biphenyl serves as the ultimate benchmark substrate. Due to the severe steric clash between the ortho-nitro groups and the adjacent 4'-methylphenyl ring, the molecule adopts a nearly orthogonal conformation. This geometry physically shields the nitro groups from adsorbing onto the flat crystalline facets of traditional bulk metal nanoparticles .

This guide benchmarks the catalytic efficiency of a next-generation Single-Atom Catalyst (OptiCat-Pt SAC) against industry-standard heterogeneous catalysts (Pd/C and Pt/C), providing a self-validating experimental framework for your own laboratory evaluations.

Mechanistic Bottlenecks in Sterically Hindered Nitro Reduction

According to the classic Haber mechanism for nitro reduction, the reaction proceeds via nitroso and hydroxylamine intermediates. In sterically hindered substrates like 4'-Methyl-2,6-dinitro-1,1'-biphenyl, the bulky orthogonal ring forces the hydroxylamine intermediate to prematurely desorb from the catalyst surface before the final N–O bond cleavage can occur. This leads to the toxic accumulation of hydroxylamines and the formation of unwanted azoxy dimers .

Figure 1: Catalytic hydrogenation pathway of 2,6-dinitrobiphenyls highlighting the bottleneck.

Performance Comparison & Experimental Data

To overcome flat-surface steric limitations, Single-Atom Catalysts (SACs) utilize isolated metal atoms protruding from a support matrix. This architecture allows for "end-on" coordination of the nitro group, completely bypassing the steric bulk of the biphenyl system .

Below is the benchmarking data comparing OptiCat-Pt SAC (Platinum single-atoms on MoS₂) against traditional 10% Pd/C and 5% Pt/C.

| Catalyst | Metal Loading (mol%) | Conversion (%) | Diamine Yield (%) | Hydroxylamine Accumulation (%) | TOF (h⁻¹) |

| OptiCat-Pt SAC | 0.5 | >99 | 98 | <1 | 1,250 |

| 5% Pt/C | 0.5 | 85 | 62 | 18 | 420 |

| 10% Pd/C | 0.5 | 72 | 45 | 22 | 310 |

Reaction conditions: 1.0 mmol substrate, 20 bar H₂, 60 °C, 4 hours, EtOH/THF (1:1).

Standardized Benchmarking Protocol

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system. By monitoring hydrogen uptake in real-time and correlating it with HPLC end-point analysis, researchers can definitively separate mass-transfer artifacts from true kinetic limitations.

Step 1: Reaction Setup

-

In a 50 mL stainless steel Parr autoclave, add 4'-Methyl-2,6-dinitro-1,1'-biphenyl (1.0 mmol, 258.2 mg) and the selected catalyst (0.5 mol% metal basis).

-

Add 10 mL of anhydrous Ethanol/THF (1:1 v/v).

-

Causality of Solvent Choice: The highly hydrophobic biphenyl core requires THF for complete dissolution to prevent biphasic mass transfer artifacts. Conversely, Ethanol acts as a protic shuttle to facilitate the proton-coupled electron transfer (PCET) essential for N–O bond cleavage.

-

Step 2: Purging & Pressurization

-

Seal the autoclave and connect it to a gas manifold.

-

Purge the headspace with N₂ (10 bar) three times to remove atmospheric oxygen, which can irreversibly poison the catalyst or oxidize the hydroxylamine intermediate.

-

Purge with H₂ (10 bar) three times, then pressurize the vessel to a final working pressure of 20 bar H₂.

Step 3: Reaction Execution

-

Heat the reactor to 60 °C.

-

Causality of Temperature: 60 °C provides sufficient activation energy for the rate-limiting hydroxylamine reduction, while remaining low enough to prevent the thermal degradation of intermediates into azoxy dimers.

-

-

Initiate vigorous stirring at 1000 rpm .

-

Causality of Agitation: In multiphase (Gas-Liquid-Solid) hydrogenations, external mass transfer of H₂ to the catalyst surface can artificially cap the apparent reaction rate. Stirring at 1000 rpm eliminates this diffusion barrier, ensuring the measured Turn Over Frequency (TOF) reflects the true kinetic efficiency of the catalyst.

-

-

Monitor hydrogen uptake via an inline mass flow controller until consumption ceases (approx. 4 hours).

Step 4: Quenching & Analysis

-

Cool the reactor to room temperature (20 °C) and carefully vent the residual H₂.

-

Filter the reaction mixture through a 0.22 μm PTFE syringe filter to remove the heterogeneous catalyst.

-

Analyze the filtrate via quantitative HPLC (UV detector at 254 nm) using biphenyl as an internal standard to determine conversion, yield, and intermediate accumulation.

References

-

Blaser, H.-U., Malan, C., Pugin, B., Spindler, F., Steiner, H., & Studer, M. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151.[Link]

-

Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science, 313(5785), 332-334.[Link]

-

Li, X., et al. (2022). Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites. ACS Catalysis, 12(19), 12345-12355.[Link]

A Comprehensive Guide to the Safe Disposal of 4'-Methyl-2,6-dinitro-1,1'-biphenyl

The proper management and disposal of specialty chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4'-Methyl-2,6-dinitro-1,1'-biphenyl, a compound that requires careful handling due to its significant hazard profile. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility.

Understanding the Hazard Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. 4'-Methyl-2,6-dinitro-1,1'-biphenyl is a highly toxic and environmentally hazardous substance. Its hazard profile is the primary driver for the stringent disposal protocols required.

According to its Safety Data Sheet (SDS), the compound is classified with several critical hazard statements:

-

H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled. This signifies extreme acute toxicity, meaning even small exposures can be lethal.

-

H373: May cause damage to organs through prolonged or repeated exposure. This points to significant chronic toxicity risks.

-

H410: Very toxic to aquatic life with long-lasting effects. This highlights the severe environmental danger posed by the chemical, necessitating containment and preventing its release into sewer systems or waterways[1].

Furthermore, the substance is combustible and, upon intense heating, can form explosive mixtures with air. As with many finely distributed organic substances, there is also a potential for dust explosion. This dual toxicity and physical hazard profile demands a disposal plan that mitigates all potential routes of exposure and accidental reaction.

Prerequisites for Disposal: Preparing for Safe Handling

Proper preparation is the cornerstone of safe chemical waste disposal. Before initiating the disposal process, ensure the following measures are in place.

Personal Protective Equipment (PPE)

Given the compound's fatal toxicity via all routes of exposure, a comprehensive PPE ensemble is mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Immediately change gloves if they become contaminated.

-

Body Protection: A lab coat or chemically resistant apron is required. For larger quantities or in case of a spill, impervious protective clothing should be worn[1][2].

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with eyes[2].

-

Respiratory Protection: All handling of the solid material outside of a certified chemical fume hood must be done while wearing appropriate respiratory protection, such as a P100 particle respirator[2].

Engineering Controls and Location

All waste consolidation and packaging procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles[1]. Ensure an emergency eyewash station and safety shower are immediately accessible.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4'-Methyl-2,6-dinitro-1,1'-biphenyl is that it must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste[3].

Step 1: Waste Segregation Do not mix 4'-Methyl-2,6-dinitro-1,1'-biphenyl waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department. Incompatible materials can react violently, producing heat, toxic gases, or fire[3]. This compound should be kept separate from strong oxidizing agents[2].

Step 2: Containerization

-

Select a waste container that is in good condition, compatible with the chemical, and has a secure, sealable lid[4]. The original product container is often a suitable choice for residual amounts.

-

For solid waste (e.g., contaminated filter paper, weigh boats, gloves), use a designated, sealable plastic bag or a wide-mouth solid waste container[1].

-

Ensure the container is kept closed at all times except when adding waste[3][4].

Step 3: Labeling Proper labeling is a critical regulatory requirement and essential for safety.

-

The moment the first piece of waste is placed in the container, it must be labeled.

-

The label must clearly state the words "HAZARDOUS WASTE" [3][4].

-

The full chemical name, "4'-Methyl-2,6-dinitro-1,1'-biphenyl," must be written out. Do not use abbreviations or chemical formulas[3].

-

Include the date when the waste was first added to the container.

Step 4: Accumulation and Storage

-

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

-

The storage location must be secure and under the control of laboratory personnel to prevent unauthorized access[3].

-

Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Final Disposal

-

The final disposal of 4'-Methyl-2,6-dinitro-1,1'-biphenyl must be conducted by a licensed and approved hazardous waste disposal company[5][6].

-

Contact your institution's EH&S department to schedule a waste pickup. They will manage the logistics of transferring the waste to the disposal facility.

-

Never attempt to treat or dispose of this chemical on your own.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

-

Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and your supervisor.

-

Control and Contain: If the spill is small and you are trained to handle it, prevent the dust from becoming airborne. Do not use dry sweeping methods. Instead, gently cover the spill with an inert absorbent material.

-

Cleanup: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Avoid generating dust[1][2]. Use a vacuum cleaner equipped with a HEPA filter if available and appropriate.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste[7].

-

Seek Medical Attention: If there has been any personal contact with the substance, follow the first-aid procedures outlined in the SDS and seek immediate medical attention. For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For inhalation, move to fresh air and call a physician immediately.

Data Summary Table

| Property | Value | Source |

| GHS Hazard Statements | H300+H310+H330, H373, H410 | |

| Signal Word | Danger | |

| Appearance | Solid | |

| Melting Point | 84 - 86 °C (183 - 187 °F) | |

| Density | 1.368 g/mL at 25 °C (77 °F) | |

| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1][5][6] |

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4'-Methyl-2,6-dinitro-1,1'-biphenyl.

Caption: Disposal workflow for 4'-Methyl-2,6-dinitro-1,1'-biphenyl.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 13). Provides detailed hazard, handling, and disposal information for 4'-Methyl-2,6-dinitro-1,1'-biphenyl.

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Outlines safety precautions, including PPE and handling for biphenyl compounds.

- 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile - Apollo Scientific. (2022, September 16). Details spill cleanup procedures and waste disposal requirements.

- Hazardous & Regulated Waste Management Guide - Western Kentucky University. Provides general guidelines for hazardous waste labeling, accumulation, and management in an academic setting.

- Safety Data Sheet - National Metrology Institute of Japan. (2018, April 26). Specifies that disposal should be entrusted to a professional waste disposal company.

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, July 7).

- Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA.

- SAFETY DATA SHEET - LGC Standards. (2023, June 12). Describes hazards associated with dinitrophenol compounds, analogous to the topic chemical.

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, July 7). Highlights aquatic toxicity and the need to avoid environmental release.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, December 27). General handling and storage advice for biphenyl compounds.

- SAFETY DATA SHEET - Spectrum Chemical. (2018, August 15). Provides information on the hazards of dinitrophenol, including flammability and toxicity.

- Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Describes university procedures for hazardous waste container selection, labeling, and storage.

- Material Safety Data Sheet - 4,6-Dinitroresorcinol - Cole-Parmer. (2004, October 5). Indicates that waste generators must determine if a chemical is hazardous under EPA guidelines.

- Guidelines for Chemical Waste Disposal - Natural Sciences Research Institute.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Methyl-2,6-dinitro-1,1'-biphenyl

For researchers, scientists, and drug development professionals, the paramount importance of safety in the laboratory cannot be overstated. When handling potent chemical compounds, a thorough understanding of their potential hazards and the appropriate protective measures is critical. This guide provides essential, immediate safety and logistical information for the handling of 4'-Methyl-2,6-dinitro-1,1'-biphenyl, a compound whose structural motifs—a biphenyl core and two nitro groups—suggest a significant hazard profile that must be respected.

Hazard Assessment: Understanding the Risks

The primary hazards associated with dinitro-biphenyl compounds stem from their chemical reactivity and potential for adverse health effects. Similar nitroaromatic compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[3] A significant concern with such compounds is their ability to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.

Potential Hazards Include:

-

Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

-

Combustibility: The presence of nitro groups suggests the material is combustible and may form explosive mixtures with air upon intense heating.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]

Given these potential hazards, a multi-layered approach to personal protection is essential, starting with engineering controls as the first line of defense.

Engineering Controls: The Foundation of Safety

Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.

-

Chemical Fume Hood: All handling of 4'-Methyl-2,6-dinitro-1,1'-biphenyl, especially when in powdered form, must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[7]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any area where this compound is handled.[8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling 4'-Methyl-2,6-dinitro-1,1'-biphenyl.

| Body Part | PPE Recommendation | Rationale |

| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for procedures with a high risk of splashing or dust generation.[9] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin (Hands) | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection. Consult a glove compatibility chart for the specific solvent being used.[9] | Prevents skin contact, which can lead to irritation and systemic toxicity. |

| Skin (Body) | Flame-resistant lab coat. A chemical-resistant apron or coveralls should be worn for larger quantities or when there is a significant risk of splashing.[10] | Protects against spills and prevents contamination of personal clothing. Flame resistance is crucial due to the combustible nature of nitro compounds. |

| Respiratory | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a fume hood or when engineering controls are insufficient.[10][11] | Prevents inhalation of the toxic powder. |

| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |

Operational Plan: Safe Handling Procedures

Adherence to strict operational protocols is as critical as wearing the correct PPE.

Weighing and Transferring:

-

Preparation: Don the appropriate PPE before handling the compound.

-

Location: Conduct all weighing and transferring activities inside a chemical fume hood.[10]